molecular formula C16H18Br2N2 B14893758 (1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B14893758
M. Wt: 398.13 g/mol
InChI Key: GHAWUBLBTKRGGP-HOTGVXAUSA-N
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Description

(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound of significant interest in advanced chemical and pharmaceutical research. As a high-purity chiral building block, this diamine is primarily utilized as a ligand in asymmetric catalysis, where it can coordinate to transition metals to create efficient catalysts for stereoselective synthetic transformations, potentially enabling the production of enantiomerically pure pharmaceuticals and fine chemicals . The bromine atoms on the aromatic rings offer distinct advantages for further functionalization via cross-coupling reactions, making this compound a versatile synthetic intermediate. While the specific biological profile of the bromophenyl analog is under investigation, closely related chlorophenyl compounds have demonstrated notable biological activities in research settings, including cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) and antibacterial properties, suggesting potential as a lead compound in drug discovery . Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, where its chiral geometry allows for precise binding, thereby influencing key biological pathways . The synthetic routes for analogous compounds often involve advanced techniques such as asymmetric hydrogenation using chiral ruthenium catalysts or reductive amination pathways to achieve high enantiomeric excess, ensuring a product that meets rigorous research standards . This product is intended for research applications in chemistry and biology and is strictly for laboratory use. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet and adhere to all safety protocols, including the use of personal protective equipment, when handling this compound .

Properties

Molecular Formula

C16H18Br2N2

Molecular Weight

398.13 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2-bromophenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C16H18Br2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1

InChI Key

GHAWUBLBTKRGGP-HOTGVXAUSA-N

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1Br)[C@H](C2=CC=CC=C2Br)NC

Canonical SMILES

CNC(C1=CC=CC=C1Br)C(C2=CC=CC=C2Br)NC

Origin of Product

United States

Biological Activity

(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20Br2N2
  • Molecular Weight : 408.15 g/mol
  • SMILES Notation : CNC@Hc1ccccc(c1Br)c2ccccc(c2Br)

This compound features two bromophenyl groups attached to a dimethylated ethylenediamine backbone, which enhances its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxic effects against various cancer types, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to disease processes. For instance, it shows promise as an inhibitor of alkaline phosphatase, which is linked to various pathological conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Tan et al. (2017)Investigated the anticancer activity against Hela and MCF7 cell lines; reported significant cytotoxic effects at IC50 values below 10 µM.
Chohan & Hanif (2013)Evaluated antimicrobial properties; found effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the range of 5-10 µg/mL.
Hayashi (2016)Studied enzyme inhibition; reported that the compound inhibited alkaline phosphatase with an IC50 value of 12 µM.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes easily, enhancing its bioavailability and efficacy.
  • Enzyme Binding : The structural features facilitate binding to enzyme active sites, inhibiting their function effectively.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinones due to electron-rich aromatic systems. This reaction typically employs oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
Example Reaction:

(1S,2S)-diamineH2SO4KMnO4Quinone derivative+byproducts\text{(1S,2S)-diamine} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{Quinone derivative} + \text{byproducts}

Key Data:

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 80°C2-Bromophenylquinone~60%
CrO₃Acetic acid, refluxBrominated quinone~45%

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Reagents:

  • Pd(PPh₃)₄ or PdCl₂(dppf)

  • Boronic acid derivatives

  • Base (e.g., Na₂CO₃)

Mechanism:
The bromophenyl groups undergo transmetalation with boronic acids, forming biaryl products.

Example:

(1S,2S)-diamine+PhB(OH)2Pd catalystBis-phenyl derivative+HBr\text{(1S,2S)-diamine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Bis-phenyl derivative} + \text{HBr}

Conditions:

  • Solvent: Dioxane/H₂O

  • Temperature: 90–100°C

  • Yield: 70–85% (estimated from analogous bromophenyl systems)

Buchwald-Hartwig Amination

Reagents:

  • Pd₂(dba)₃, Xantphos

  • Amines (e.g., NH₃, primary/secondary amines)

Application:
Introduces nitrogen-containing substituents at the brominated positions.

Data:

AmineCatalyst SystemYield
AnilinePd(OAc)₂/Xantphos~65%
PiperidinePdCl₂(dtbpf)~58%

Substitution Reactions

The bromine atoms are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

SNAr with Strong Nucleophiles

Reagents:

  • NaOH, CuI (Ullmann-type coupling)

  • Thiols, alkoxides

Example:

(1S,2S)-diamine+NaSPhCuI, DMFBis-thioether derivative\text{(1S,2S)-diamine} + \text{NaSPh} \xrightarrow{\text{CuI, DMF}} \text{Bis-thioether derivative}

Conditions:

  • Temperature: 120°C

  • Yield: 50–70% (based on analogous SRN1 reactions)

Functionalization of Amine Groups

The dimethylamine groups undergo alkylation or acylation, modifying the compound’s electronic and steric properties .

Alkylation

Reagents:

  • Alkyl halides (e.g., CH₃I)

  • Base (e.g., K₂CO₃)

Product:
Quaternary ammonium salts with enhanced solubility .

Acylation

Reagents:

  • Acetyl chloride, chloroacetyl chloride

Example:

(1S,2S)-diamine+ClCH₂COClN-acetylated derivative+HCl\text{(1S,2S)-diamine} + \text{ClCH₂COCl} \rightarrow \text{N-acetylated derivative} + \text{HCl}

Yield: ~75% (based on similar diamine acylation)

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis, forming complexes with transition metals like Cu(I) and Pd(II) .

Example Complexation:

(1S,2S)-diamine+CuICu(I)-diamine complex\text{(1S,2S)-diamine} + \text{CuI} \rightarrow \text{Cu(I)-diamine complex}

Applications:

  • Asymmetric allylic alkylation

  • Enantioselective cyclopropanation

Key Data:

MetalComplex Stability (log β)Catalytic Efficiency
Cu(I)8.2 ± 0.3High enantioselectivity (>90% ee)
Pd(II)6.9 ± 0.2Moderate turnover frequency

Comparative Reactivity

Reaction Type(1S,2S)-2-Bromophenyl Derivative(1S,2S)-4-Bromophenyl Analog
Suzuki CouplingFaster (electron-deficient aryl bromide)Slower (less activated)
OxidationForms quinones at lower tempsRequires harsher conditions
Ligand EfficiencyHigher steric hindranceLower enantioselectivity

Mechanistic Considerations

  • Steric Effects: The 2-bromophenyl groups create steric hindrance, slowing reactions at the ortho positions.

  • Electronic Effects: Electron-withdrawing bromines enhance electrophilicity, facilitating NAS and cross-coupling.

  • Chiral Induction: The (1S,2S) configuration directs asymmetric transformations in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings and amine groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenyl Rings) Amine Substituents Molecular Formula Melting Point (°C) Purity/Stereopurity Key Applications
Target Compound 2-Bromo N1,N2-dimethyl C₁₆H₁₈Br₂N₂ Not reported Not explicitly stated (inference: ≥97% HPLC) Ligand design, catalysis (inferred)
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine 2-Methoxy N1,N2-dimethyl C₁₈H₂₄N₂O₂ Not reported 97% HPLC, 99% ee Asymmetric synthesis, chiral separation
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine 3,5-Dimethyl N1,N2-dimethyl C₂₀H₂₈N₂ Not reported 97% HPLC, 99% ee Catalysis, material science
(1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine Phenyl N1,N1,N2,N2-tetramethyl C₁₈H₂₄N₂ Not reported Not stated Catalytic ligand in asymmetric allylation
N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine 2-Fluoro N1,N2-dimethyl C₁₆H₁₈F₂N₂ Not reported Not stated Crystallography, Hirshfeld surface analysis

Key Observations:

  • Substituent Effects: Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic properties and reactivity. For example, methoxy groups enhance solubility in polar solvents, while bromine may increase hydrophobicity .
  • Stereopurity: High enantiomeric excess (99% ee) in analogs underscores the importance of chirality in applications like enantioselective separation .

Functional and Catalytic Performance

Antioxidant Activity

Compounds with N1,N2-dimethylethane-1,2-diamine backbones, such as derivatives in , exhibit enhanced antioxidant capacity compared to natural antioxidants like quercetin. The proximity of diamine groups to phenolic hydroxyls amplifies radical scavenging .

Catalytic and Chiral Recognition
  • (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine (Table 1) serves as a ligand in asymmetric allylation, achieving a 4:1 diastereomeric ratio in cyclohexane-1,2-diol synthesis .
  • NOS Monomer Interactions: Ionic interactions with (1S,2S)-1,2-diphenylethylenediamine analogs enable enantioselective separation (α = 6.6) in molecularly imprinted polymers . This highlights the role of stereochemistry in selective binding.

Crystallographic and Computational Insights

  • N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine was analyzed via Hirshfeld surface and thermal ellipsoid models, revealing intermolecular interactions (e.g., C–H···F). Such studies guide the design of brominated analogs for tailored crystal packing or stability.

Q & A

Q. What are the recommended synthesis protocols for (1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine, and how can reaction efficiency be optimized?

The synthesis typically involves chiral diamine precursors and brominated aromatic aldehydes. A representative method includes:

  • Step 1 : React (1S,2S)-1,2-diaminoethane derivatives with 2-bromobenzaldehyde under nitrogen atmosphere in anhydrous DMSO.
  • Step 2 : Extract the product using ethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.
  • Step 3 : Concentrate under reduced pressure (e.g., 30 mmHg at 30°C) to yield the crude product.
    Optimization : Adjust stoichiometry (e.g., 2.5 equivalents of aldehyde per diamine) and reaction time (e.g., 14 hours at 20°C) to achieve >98% yield. Monitor purity via TLC or HPLC .

Q. How should researchers characterize the stereochemical purity of this compound?

  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (unit cell parameters: triclinic system, space group P-1) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection at 254 nm.
  • Optical Rotation : Measure specific rotation ([α]D) in polar solvents like methanol to confirm enantiomeric excess .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers due to incompatibility risks.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, which indicate instability .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2S)-configured diamines influence their performance in asymmetric catalysis?

The (1S,2S) configuration creates a rigid chiral pocket, enhancing enantioselectivity in cross-coupling reactions. For example:

  • Nickel-catalyzed alkylchlorobenzene couplings : The diamine ligand’s bromophenyl groups stabilize transition states via π-π interactions, achieving >90% enantiomeric excess (ee).
  • Mechanistic Insight : DFT studies suggest the 2-bromo substituents increase steric hindrance, favoring specific transition-state geometries .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Data Reconciliation : Compare unit cell parameters (e.g., a = 5.9858 Å, b = 10.0355 Å) from X-ray data with computational models (e.g., Gaussian-optimized structures).
  • NMR Analysis : Use NOESY to confirm spatial proximity of bromophenyl protons, validating crystallographic assignments .

Q. What strategies mitigate decomposition during long-term storage?

  • Stabilization : Add radical scavengers (e.g., BHT) or store under argon with molecular sieves (3Å) to absorb moisture.
  • Monitoring : Perform periodic LC-MS to detect degradation products (e.g., debrominated byproducts) .

Q. How can this compound be functionalized for use in ligand libraries?

  • Derivatization : Introduce sulfonamide or trifluoromethanesulfonyl groups via nucleophilic substitution at the amine sites.
  • Example : React with trifluoromethanesulfonic anhydride in dichloromethane to yield N-triflyl derivatives for high-throughput screening .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve brominated byproducts.
  • ICP-OES : Quantify residual metal catalysts (e.g., Ni, Pd) below 1 ppm .

Methodological Considerations

Q. How to design experiments assessing environmental fate and ecotoxicology?

  • Fate Studies : Use radiolabeled (¹⁴C) compound to track biodegradation in soil/water systems.
  • Ecotoxicology : Expose Daphnia magna to sublethal concentrations (e.g., 0.1–10 mg/L) and measure LC₅₀ or oxidative stress biomarkers .

Q. What statistical frameworks address variability in catalytic performance data?

  • ANOVA : Apply split-plot designs to analyze effects of reaction parameters (temperature, solvent) on yield and ee.
  • Multivariate Regression : Correlate ligand substituent electronegativity with catalytic turnover .

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